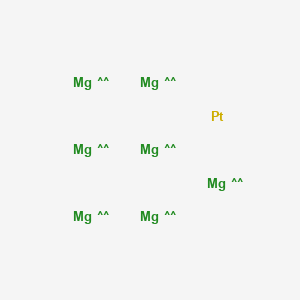
Magnesium--platinum (7/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium–platinum (7/1) is an intermetallic compound composed of magnesium and platinum in a 7:1 atomic ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium–platinum (7/1) typically involves high-temperature solid-state reactions. Magnesium and platinum powders are mixed in the desired stoichiometric ratio and subjected to high temperatures in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a furnace at temperatures ranging from 600°C to 800°C .
Industrial Production Methods
Industrial production of magnesium–platinum (7/1) may involve similar high-temperature methods but on a larger scale. The use of advanced techniques such as arc melting or induction melting can ensure uniform mixing and high purity of the final product. These methods also allow for better control over the reaction conditions, leading to higher yields and consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium–platinum (7/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and platinum oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Magnesium in the compound can be substituted with other metals to form different intermetallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen or other reducing agents for reduction. The reactions are typically carried out at high temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include magnesium oxide, platinum oxide, and other intermetallic compounds depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Magnesium–platinum (7/1) has several scientific research applications:
Hydrogen Storage: The compound is considered a promising material for hydrogen storage due to its ability to absorb and release hydrogen efficiently.
Biomedical Applications: Research is ongoing to explore its potential use in biomedical devices and implants due to its biocompatibility and unique properties.
Energy Storage: The compound is being investigated for use in advanced battery technologies, particularly magnesium-based batteries.
Mécanisme D'action
The mechanism by which magnesium–platinum (7/1) exerts its effects is primarily through its ability to interact with hydrogen molecules. The compound can absorb hydrogen, forming metal hydrides, which can then release hydrogen under specific conditions. This reversible hydrogen absorption and desorption make it an excellent candidate for hydrogen storage applications . Additionally, its catalytic properties are attributed to the presence of platinum, which facilitates various chemical reactions by lowering the activation energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium–nickel (7/1): Similar to magnesium–platinum (7/1), this compound is used for hydrogen storage but has different catalytic properties.
Magnesium–palladium (7/1): Another hydrogen storage material with distinct properties compared to magnesium–platinum (7/1).
Magnesium–cobalt (7/1): Used in similar applications but with varying efficiency and stability
Uniqueness
Magnesium–platinum (7/1) stands out due to its high hydrogen storage capacity and excellent catalytic properties. The presence of platinum enhances its performance in catalytic applications, making it more effective than other similar compounds .
Propriétés
Numéro CAS |
917956-26-4 |
|---|---|
Formule moléculaire |
Mg7Pt |
Poids moléculaire |
365.22 g/mol |
InChI |
InChI=1S/7Mg.Pt |
Clé InChI |
IGRBCJIDAHNMCI-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


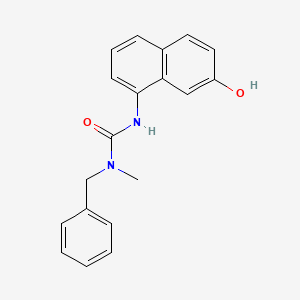
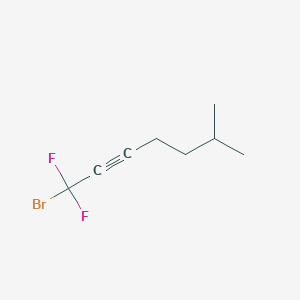
![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![1-(2-{[6-(2,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12604897.png)
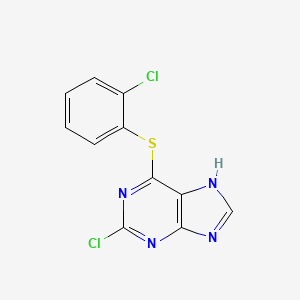
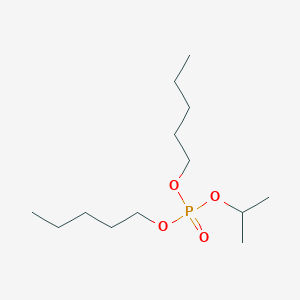
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)

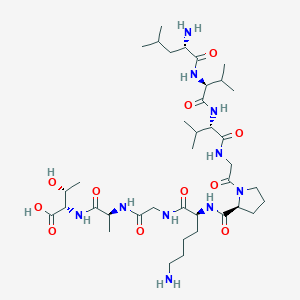
![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
